N-(3,4-dimethoxyphenethyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
Description
The compound N-(3,4-dimethoxyphenethyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide features a thiadiazole core substituted with an m-tolyl group at position 3 and a thioether-linked acetamide moiety at position 4. The acetamide chain is further functionalized with a 3,4-dimethoxyphenethyl group. While direct data on this compound’s activity are unavailable in the provided evidence, structural analogues offer insights into its hypothetical properties.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-5-4-6-16(11-14)20-23-21(29-24-20)28-13-19(25)22-10-9-15-7-8-17(26-2)18(12-15)27-3/h4-8,11-12H,9-10,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFPGKATTNVVGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that integrates the pharmacologically significant thiadiazole moiety with a dimethoxyphenethyl group. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 401.5 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that derivatives of the thiadiazole scaffold exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that certain thiadiazole derivatives demonstrate potent activity against various bacterial strains. For example, compounds with the 1,3,4-thiadiazole moiety have been reported to exhibit MIC values as low as 32.6 μg/mL against E. coli and S. aureus .
- In a comparative study, the activity of some thiadiazole derivatives was found to be superior to standard antibiotics like streptomycin and fluconazole .
Anticancer Properties
The anticancer potential of this compound is supported by various studies:
- Cytotoxicity Assays : Several 1,3,4-thiadiazole derivatives have shown cytotoxic effects against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer). Notably, some compounds exhibited GI50 values in the range of 0.74–10.0 μg/mL .
| Cell Line | GI50 Value (μg/mL) |
|---|---|
| HCT116 | 3.29 |
| H460 | 10 |
| MCF-7 | Varies |
- The presence of the thiadiazole ring enhances the compound's ability to inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory effects:
- Compounds incorporating the thiadiazole moiety have demonstrated the ability to reduce inflammation in various experimental models. This activity is often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Case Studies and Research Findings
Several studies highlight the biological efficacy of compounds similar to this compound:
- Antimicrobial Study : A recent investigation found that a series of thiadiazole derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Evaluation : Another study evaluated a range of 1,3,4-thiadiazole derivatives for their cytotoxic effects on multiple cancer cell lines, revealing promising candidates for further development .
- Mechanistic Insights : Research into the mechanisms of action has suggested that these compounds may act through multiple pathways including inhibition of DNA synthesis and disruption of mitochondrial function in cancer cells .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Thiadiazole Derivatives with Acetamide Linkages
Compound S ()
- Structure : 2,2-Dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide
- Activity : IC50 = 30 ± 1 nM against CDK5/p25 .
- Comparison :
Compound 26 ()
- Structure: 2-Cyano-N-[3-(3,4-dichlorophenyl)-1,2,4-thiadiazol-5-yl]acetamide
- Synthesis: Prepared via coupling of cyanoacetic acid with a thiadiazol-5-amine precursor .
- The dichlorophenyl substituent may confer greater lipophilicity than the m-tolyl group, affecting membrane permeability .
Thiadiazole-Triazole Hybrids ()
Compound 9a ()
- Structure: N-(2-phenyl-1,3-thiazol-5-yl)-2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}acetamide
- Features : A triazole-thiazole-acetamide scaffold with benzodiazole and phenyl groups.
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate ()
Substituent Effects on Activity
Kinase Inhibition Potential
Binding and Solubility
- Intermolecular Interaction Energy : Sodium salts () exhibit superior binding due to ionic interactions, whereas the target compound’s neutral acetamide may require formulation adjustments for enhanced efficacy .
- LogP and Solubility : The target compound’s molecular weight (~433.5 g/mol, inferred from ) and LogP (estimated >3) suggest moderate solubility, comparable to analogues like N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide (LogP = 3.09, ) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3,4-dimethoxyphenethyl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example:
Thiadiazole Core Formation : Condensation of thiosemicarbazide with m-tolyl-substituted carboxylic acid derivatives under acidic conditions to form the 1,3,4-thiadiazole ring .
Thioether Linkage : Reacting the thiadiazole intermediate with chloroacetic acid derivatives, followed by coupling with 3,4-dimethoxyphenethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) .
- Optimization : Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1) , and yields are improved by controlling temperature (reflux in acetonitrile or toluene) and stoichiometric ratios .
Q. Which spectroscopic and chromatographic methods are used to confirm the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy protons (δ 3.7–3.9 ppm) and aromatic protons from m-tolyl (δ 7.1–7.5 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and thioether C-S bonds (~600–700 cm⁻¹) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Antimicrobial Screening : Use agar dilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to standard drugs like ciprofloxacin .
- Antifungal Testing : Broth microdilution against C. albicans .
- Molecular Docking : Preliminary computational screening against bacterial enzyme targets (e.g., dihydrofolate reductase) using AutoDock Vina .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with:
- Alternative methoxy positions (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy) to assess steric/electronic effects on antimicrobial activity .
- Thiadiazole ring substitutions (e.g., replacing m-tolyl with pyridyl) to modulate solubility .
- Data Analysis : Compare IC50/MIC values across analogs using ANOVA and molecular descriptors (e.g., logP, polar surface area) .
Q. What strategies address poor aqueous solubility during formulation for in vivo studies?
- Methodological Answer :
- Salt Formation : React with sodium or potassium hydroxide to generate water-soluble carboxylate salts .
- Nanoparticle Encapsulation : Use PLGA polymers for sustained release, characterized by dynamic light scattering (DLS) and in vitro dissolution testing .
Q. How can contradictions between in silico predictions and experimental bioactivity data be resolved?
- Methodological Answer :
- Re-evaluate Docking Parameters : Adjust binding site flexibility or solvation models in docking simulations .
- Experimental Validation : Perform enzyme inhibition assays (e.g., spectrophotometric DHFR inhibition) to confirm target engagement .
- Metabolic Stability Testing : Use liver microsomes to assess if rapid metabolism reduces efficacy in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
